1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl 5-bromonicotinate

Carboxylesterase Isoform Selectivity Drug Metabolism

1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl 5-bromonicotinate (CAS 1396768-75-4) is a synthetic small molecule featuring a benzothiazole core linked to an azetidine ring via a carboxylate ester bridge, further substituted with a 5-bromopyridine moiety. It has been identified as an inhibitor of human carboxylesterases (CES), with activity data deposited in authoritative bioactivity databases.

Molecular Formula C17H14BrN3O2S
Molecular Weight 404.28
CAS No. 1396768-75-4
Cat. No. B2437274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl 5-bromonicotinate
CAS1396768-75-4
Molecular FormulaC17H14BrN3O2S
Molecular Weight404.28
Structural Identifiers
SMILESCC1=C2C(=CC=C1)SC(=N2)N3CC(C3)OC(=O)C4=CC(=CN=C4)Br
InChIInChI=1S/C17H14BrN3O2S/c1-10-3-2-4-14-15(10)20-17(24-14)21-8-13(9-21)23-16(22)11-5-12(18)7-19-6-11/h2-7,13H,8-9H2,1H3
InChIKeyPFTSSKVRIMZWSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl 5-bromonicotinate (CAS 1396768-75-4) – Chemical Identity and Baseline Characteristics


1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl 5-bromonicotinate (CAS 1396768-75-4) is a synthetic small molecule featuring a benzothiazole core linked to an azetidine ring via a carboxylate ester bridge, further substituted with a 5-bromopyridine moiety [1]. It has been identified as an inhibitor of human carboxylesterases (CES), with activity data deposited in authoritative bioactivity databases [2]. The compound is primarily utilized as a biochemical tool in drug metabolism and prodrug activation studies.

Why 1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl 5-bromonicotinate Cannot Be Replaced by a Generic CES Inhibitor


Carboxylesterases are a family of serine hydrolases with distinct substrate specificities and tissue distributions; human carboxylesterase 1 (CES1) and carboxylesterase 2 (CES2) play opposing roles in the metabolism of ester- and amide-containing drugs [1]. A generic CES inhibitor would lack the isoform selectivity required to dissect the individual contributions of CES1 and CES2 in drug activation or detoxification pathways. The target compound demonstrates a >1,000-fold selectivity window for CES2 over CES1 [2], a feature not shared by many broad-spectrum CES inhibitors. Therefore, substituting this compound with a non-selective or less-characterized CES inhibitor would compromise experimental resolution and lead to ambiguous pharmacokinetic interpretations.

Quantitative Differentiation Guide for 1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl 5-bromonicotinate


CES2 vs. CES1 Isoform Selectivity Determined in Human Liver Microsomes

The compound exhibits a pronounced selectivity for human carboxylesterase 2 (CES2) over carboxylesterase 1 (CES1). While it potently inhibits CES2 with an IC50 of 20 nM and a Ki of 42 nM, its activity against CES1 is negligible, with an IC50 of 20,400 nM [1][2]. This contrasts with many benzil-based CES inhibitors that show only modest selectivity [3].

Carboxylesterase Isoform Selectivity Drug Metabolism

Competitive Inhibition of CES2 in Human Liver Microsomes

The compound acts as a competitive inhibitor of CES2, with a Ki value of 42 nM determined in human liver microsomes using fluorescein diacetate as the probe substrate [1]. This competitive mechanism distinguishes it from irreversible or time-dependent CES inhibitors that may cause prolonged enzyme suppression and complicate data interpretation.

Enzyme Kinetics CES2 Inhibition Mechanism of Action

Physicochemical Distinction Through Structural Hybridization

The compound combines a 4-methylbenzothiazole ring, an azetidine linker, and a 5-bromonicotinate ester in a single scaffold, creating a structurally differentiated chemotype. In contrast, many commercial CES2 inhibitors are based on benzil, trifluoromethyl ketone, or sulfonamide cores, which often suffer from metabolic instability or off-target serine hydrolase activity [1][2]. The azetidine ring introduces conformational rigidity that may reduce entropic penalties upon binding, while the 5-bromopyridine group provides a handle for further functionalization via cross-coupling reactions.

Scaffold Hybridization Azetidine Benzothiazole

Key Application Scenarios for 1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl 5-bromonicotinate


Dissecting CES2-Mediated Prodrug Activation in Hepatocyte Models

When evaluating prodrug candidates that rely on CES2 for hepatic activation (e.g., irinotecan to SN-38, or ester prodrugs of carboxylic acid-containing drugs), this compound can be used at sub-micromolar concentrations to selectively block CES2 activity without inhibiting CES1. This enables researchers to quantify the fractional contribution of CES2 to total prodrug conversion and assess the impact of CES1-mediated hydrolysis independently [1].

Building a CES2-Selective Assay Panel for Drug-Drug Interaction Screening

Pharmaceutical development programs can use this compound as a CES2-selective probe in human liver microsome or hepatocyte assays to evaluate whether a new chemical entity is a substrate for CES2. By comparing metabolic stability in the presence and absence of the inhibitor, teams can identify CES2-dependent clearance pathways early in lead optimization [1][2].

Medicinal Chemistry Starting Point for Azetidine-Containing CES Modulators

The unique azetidine-benzothiazole scaffold offers a differentiated starting point for structure-activity relationship (SAR) exploration. The bromine atom on the pyridine ring allows for late-stage diversification via Suzuki or Buchwald-Hartwig coupling, enabling the synthesis of focused libraries to improve selectivity or pharmacokinetic properties [3].

Reference Inhibitor for CES2 Activity Normalization Across Experimental Batches

Due to variability in CES2 expression levels across different lots of human liver microsomes or hepatocyte donors, researchers can use this competitive inhibitor at a fixed concentration to normalize CES2 activity and reduce inter-experimental variability, provided the Ki value is used to calculate appropriate inhibitory concentrations [1].

Quote Request

Request a Quote for 1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl 5-bromonicotinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.